3-Bromo-3'-chloro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3-Bromo-3’-chloro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8BrClO2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, chlorine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-chloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the bromination and chlorination of biphenyl derivatives followed by carboxylation. One common method includes:
Bromination: Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Chlorination: The brominated biphenyl is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride.
Carboxylation: The resulting 3-Bromo-3’-chloro-[1,1’-biphenyl] is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-chloro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state like a carboxylate salt.
Coupling Reactions: The biphenyl core allows for coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives or partially reduced biphenyl compounds.
Coupling: Extended biphenyl systems or more complex aromatic compounds.
Scientific Research Applications
3-Bromo-3’-chloro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing molecular recognition and binding. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobiphenyl: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain contexts.
4-Bromo-3’-chlorobiphenyl: Positional isomer with different substitution pattern, affecting its chemical properties and reactivity.
3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid: Fluorine substitution instead of chlorine, leading to different electronic effects and reactivity.
Uniqueness
3-Bromo-3’-chloro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of bromine, chlorine, and carboxylic acid groups on the biphenyl core. This specific substitution pattern imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
2-bromo-4-(3-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNGJFZALPAWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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